ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate
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Overview
Description
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, paper introduces a new additive for the synthesis of related triazolopyrimidine derivatives, which could potentially be adapted for the synthesis of pyrrolopyrimidine compounds. The additive, 4,4'-trimethylenedipiperidine, is used in a green chemistry approach, suggesting that environmentally friendly methods could be employed for the synthesis of complex molecules like the one .
Molecular Structure Analysis
The molecular structure of related compounds has been determined in several studies. For example, paper discusses the crystal structure of a furo[2,3-d]pyrimidine derivative, which shares some structural similarities with the target compound. The crystal structure analysis provides insights into the arrangement of the molecule in solid form, which could be relevant for understanding the packing and interactions of the target compound.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored in the context of their potential biological activities. Paper describes the synthesis of a triazolopyrimidine derivative and its antitumor activities, indicating that such compounds can participate in biological reactions and may have therapeutic applications. This suggests that the compound may also have interesting reactivity, particularly in a biological setting.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their molecular structures. For instance, the presence of a trifluoromethyl group, as mentioned in paper , can significantly affect the compound's lipophilicity and electronic properties. The crystallographic data from paper provide information on the density and molecular packing, which are important physical properties. However, specific data on the physical and chemical properties of the compound are not available in the provided papers.
Scientific Research Applications
Antituberculosis Activity
A study focused on the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, where a series of compounds, including those with structures similar to the specified chemical, were evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis. Among these, certain compounds demonstrated promising activity, highlighting the potential of this chemical class in the development of new antituberculosis agents (Jeankumar et al., 2013).
Chemical Structure and Properties
Research on the chemical structure and properties of related compounds includes studies on their crystalline conformation and electronic structure. For example, the title molecule in one study displayed specific ring conformations and a polarized electronic structure, contributing to the understanding of molecular interactions and assembly in various dimensions, which could inform the design of new compounds with desired properties (Acosta et al., 2013).
Synthetic Methodology Development
The compound's structural framework serves as a basis for developing new synthetic methodologies. For instance, microwave-assisted synthesis techniques have been applied to similar compounds, offering efficient and solvent-free conditions for the creation of novel pyrimidines. Such methodologies enhance the synthetic accessibility of these compounds, which may have various biological activities (Eynde et al., 2001).
Potential for Antihypertensive Agents
Compounds structurally related to the specified chemical have been synthesized and tested for their antihypertensive activity. Certain derivatives demonstrated promising activity in vitro and in vivo, suggesting the potential of this chemical class for developing new antihypertensive drugs (Bayomi et al., 1999).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is a part of this compound, bind with high affinity to multiple receptors . These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets in a way that leads to a variety of biological activities . The compound’s interaction with its targets could result in changes that contribute to its biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F3N4O2/c1-2-36-26(35)19-11-13-33(14-12-19)24-23-22(18-7-4-3-5-8-18)16-34(25(23)32-17-31-24)21-10-6-9-20(15-21)27(28,29)30/h3-10,15-17,19H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJZJZXNMDDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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